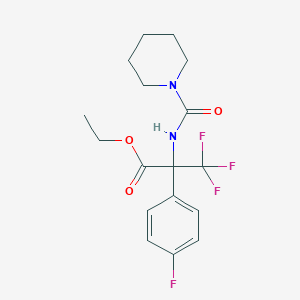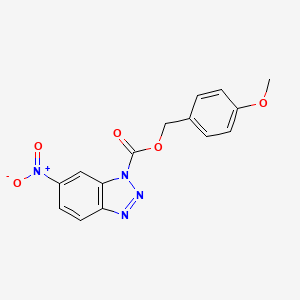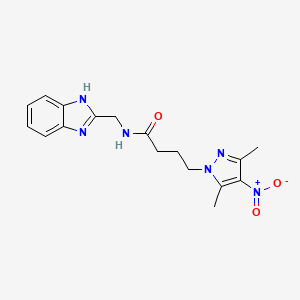![molecular formula C24H34N2O4S B11491064 N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B11491064.png)
N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a pyrrolidinone ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of adamantanecarboxylic acid with appropriate reagents to form the adamantane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and pyrrolidinone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the sulfonamide group can produce corresponding amines .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The sulfonamide group can inhibit certain enzymes, while the pyrrolidinone ring may interact with protein targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Adamantan-1-yloxy)propyl]-2,2-diphenylacetamide: Shares the adamantane moiety but differs in the acetamide group.
2-(Adamantan-1-yl)-N-[(2R)-2-(adamantan-1-yloxy)propyl]acetamide: Similar structure with variations in the acetamide and adamantane derivatives
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of an adamantane moiety, pyrrolidinone ring, and sulfonamide group. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H34N2O4S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H34N2O4S/c1-16-8-21(26-7-3-4-23(26)27)5-6-22(16)31(28,29)25-15-17(2)30-24-12-18-9-19(13-24)11-20(10-18)14-24/h5-6,8,17-20,25H,3-4,7,9-15H2,1-2H3 |
InChI Key |
HMPSVTMBINGFJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NCC(C)OC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B11490981.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamoyl)amino]phenyl}propanoate](/img/structure/B11490983.png)

![methyl [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]acetate](/img/structure/B11490992.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B11490998.png)

![4-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11491011.png)
![ethyl 1-{[2,4'-dioxo-3'-(4-propoxyphenyl)spiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11491025.png)
![4-amino-8-(4-methoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11491028.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11491044.png)
![1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11491046.png)
![1-(1-Benzofuran-2-yl)-3-(dibenzo[b,d]furan-3-ylamino)-1-propanone](/img/structure/B11491047.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-fluorobenzamide](/img/structure/B11491067.png)
